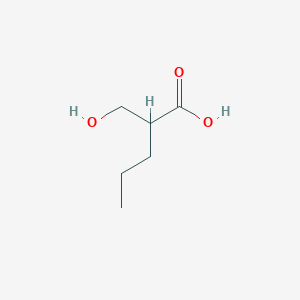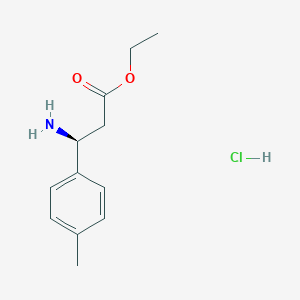
4-Sulfanyl-1lambda6-thiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfanyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C5H10O2S2 and a molecular weight of 166.26 g/mol . This compound is known for its unique structure, which includes a sulfur atom bonded to a thiane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-1lambda6-thiane-1,1-dione typically involves the reaction of tetrahydrothiopyran with sulfur dioxide under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Sulfanyl-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve the desired reduction.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: Thiols and other sulfur-containing derivatives are the primary products of reduction reactions.
Substitution: Various substituted thiane derivatives are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Sulfanyl-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Sulfanyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Mercaptotetrahydro-2H-thiopyran 1,1-dioxide: This compound is structurally similar to 4-Sulfanyl-1lambda6-thiane-1,1-dione and shares some of its chemical properties.
Tetrahydrothiopyran: Another related compound, tetrahydrothiopyran, serves as a precursor in the synthesis of this compound.
Uniqueness
This compound stands out due to its unique sulfur-containing thiane ring structure. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10O2S2 |
|---|---|
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
1,1-dioxothiane-4-thiol |
InChI |
InChI=1S/C5H10O2S2/c6-9(7)3-1-5(8)2-4-9/h5,8H,1-4H2 |
InChI-Schlüssel |
KNQFAGJIXQTQPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)



![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)







![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
